3-Fluoro-4-vinylbenzamide
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Overview
Description
3-Fluoro-4-vinylbenzamide is an organic compound characterized by the presence of a fluorine atom, a vinyl group, and an amide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-vinylbenzamide typically involves the following steps:
Vinylation: The vinyl group can be introduced via Heck coupling or Suzuki-Miyaura coupling reactions. These reactions often require palladium catalysts and appropriate ligands to facilitate the formation of the carbon-carbon double bond.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the corresponding acid chloride with an amine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
3-Fluoro-4-vinylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-vinylbenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzamide
- 3-Fluoro-4-chlorobenzamide
- 3-Fluoro-4-aminobenzamide
Comparison
Compared to similar compounds, 3-Fluoro-4-vinylbenzamide is unique due to the presence of the vinyl group, which provides additional reactivity and potential for further functionalization. The fluorine atom also imparts distinct electronic properties, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
4-ethenyl-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-6-3-4-7(9(11)12)5-8(6)10/h2-5H,1H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHQQWUSDVKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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